molecular formula C22H27GdN3O11- B1142420 Gadobenic acid CAS No. 113662-23-0

Gadobenic acid

货号: B1142420
CAS 编号: 113662-23-0
分子量: 666.7 g/mol
InChI 键: MXZROTBGJUUXID-UHFFFAOYSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the complexation of gadolinium ions with a ligand to form a stable chelate. The ligand used is typically a derivative of diethylenetriaminepentaacetic acid (DTPA). The reaction conditions require careful control of pH and temperature to ensure the formation of a stable complex .

Industrial Production Methods: Industrial production of gadobenate dimeglumine involves large-scale synthesis under stringent quality control measures. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The compound is then formulated into a sterile, non-pyrogenic, clear, colorless aqueous solution for intravenous use .

化学反应分析

Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable chelate structure .

Common Reagents and Conditions: The synthesis of gadobenate dimeglumine involves reagents such as gadolinium chloride and DTPA derivatives. The reaction is typically carried out in an aqueous medium under controlled pH conditions .

Major Products: The major product of the synthesis is gadobenate dimeglumine itself. The reaction is designed to maximize the yield of this stable complex, with minimal formation of side products .

科学研究应用

Clinical Applications

Gadobenic acid is indicated for use in MRI to visualize lesions with abnormal blood-brain barriers or vascularity in both adult and pediatric patients. Its primary applications include:

  • Central Nervous System Imaging : It is used to detect and characterize brain lesions, spinal cord abnormalities, and associated tissues. The agent enhances the contrast between normal and pathological tissues by altering the relaxation times of water protons in its vicinity, leading to improved signal intensity in T1-weighted sequences .
  • Magnetic Resonance Angiography : this compound is employed to evaluate patients with known or suspected renal or aorto-ilio-femoral occlusive vascular diseases. This application allows for detailed visualization of blood vessels and helps assess vascular integrity .

Advanced Imaging Techniques

Recent advancements in MRI technology have expanded the applications of this compound beyond traditional imaging:

  • Dynamic Imaging : this compound is utilized in dynamic MRI studies to assess liver function and detect focal liver lesions. The compound is taken up by hepatocytes during the hepatobiliary phase, providing critical information about liver structure and function .
  • Artificial Intelligence Integration : The incorporation of artificial intelligence in analyzing this compound-enhanced MRI findings has shown promise in predicting treatment responses and patient prognosis .
  • Radiomics and Radiogenomics : Emerging tools based on radiomic analysis of this compound-enhanced images are being developed to extract quantitative features that can predict disease outcomes and treatment responses .

Safety and Toxicity Studies

While this compound is widely used, safety concerns regarding gadolinium-based contrast agents have led to extensive research on their potential toxicity:

  • Tissue Deposition : Studies indicate that repeated administrations of gadolinium compounds can lead to tissue deposition, particularly in the brain, which raises concerns about long-term effects. Research has shown that linear GBCAs like gadodiamide result in higher tissue retention compared to macrocyclic agents like gadobenate dimeglumine .
  • Adverse Reactions : A systematic review highlighted that adverse events associated with this compound include immediate hypersensitivity reactions and nephrogenic systemic fibrosis (NSF). The risk profile appears comparable to other GBCAs, necessitating careful patient screening prior to administration .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

  • Liver Imaging : In a study involving patients with suspected hepatobiliary disease, this compound was instrumental in accurately characterizing focal liver lesions through dynamic imaging techniques. The enhancement patterns observed during different phases provided valuable diagnostic information .
  • Nephrology Applications : In patients with renal impairment, this compound's safety profile was evaluated against other GBCAs. It was found to have a lower incidence of nephrotoxicity while still providing effective imaging capabilities for renal vasculature .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to other GBCAs:

PropertyGadobenate DimeglumineGadodiamideGadopentetate Dimeglumine
Chemical StructureMacrocyclicLinearLinear
Common UsesCNS & vascular imagingGeneral MRIGeneral MRI
Risk of Tissue DepositionLowerHigherModerate
Common Adverse EffectsHypersensitivityNephrogenic systemic fibrosisHypersensitivity
Imaging Phase SensitivityHighModerateModerate

属性

Key on ui mechanism of action

Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences.

CAS 编号

113662-23-0

分子式

C22H27GdN3O11-

分子量

666.7 g/mol

IUPAC 名称

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4

InChI 键

MXZROTBGJUUXID-UHFFFAOYSA-J

SMILES

[H+].[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

手性 SMILES

[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

规范 SMILES

[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

颜色/形态

Hygroscopic powder

密度

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

熔点

124 °C

相关CAS编号

127000-20-8 (dimeglumine)

溶解度

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。